molecular formula C21H40NNaO3 B1428197 Sodium N-hexadecanoyl-L-valinate CAS No. 32190-54-8

Sodium N-hexadecanoyl-L-valinate

Cat. No. B1428197
CAS RN: 32190-54-8
M. Wt: 377.5 g/mol
InChI Key: JGADVGDHNLQJCN-BDQAORGHSA-M
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Description

Sodium N-hexadecanoyl-L-valinate is a chemical compound with the molecular formula C21H42NNaO3 and a molecular weight of 379.56 . It is primarily used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of Sodium N-hexadecanoyl-L-valinate is represented by the formula C21H42NNaO3 . Unfortunately, the specific structural details such as bond lengths and angles are not available in the search results.

Scientific Research Applications

Aggregation Behavior and Vesicle Formation

  • Sodium N-hexadecanoyl-L-valinate and similar N-acyl peptide surfactants demonstrate significant aggregation behavior, forming bilayer aggregates and large vesicles in dilute solutions. These vesicles exhibit properties like fluorescence anisotropy and circular dichroism, indicating helical aggregates and high stability at temperatures above body temperature (Khatua & Dey, 2007).

Chiral Separation and Electrokinetic Chromatography

  • Polymerized versions of sodium N-acyl amino acids, including Sodium N-hexadecanoyl-L-valinate, are used in micellar electrokinetic capillary chromatography for chiral separation of various acidic, basic, and neutral compounds. These polymers have shown versatility as anionic chiral selectors in a wide pH range and have been effective in separating different types of drugs and compounds (Agnew-Heard et al., 1997).

Synthesis and Characterization of Polymeric Chiral Surfactants

  • Polymeric chiral surfactants based on sodium N-acyl amino acids, such as Sodium N-hexadecanoyl-L-valinate, have been synthesized and characterized for use as pseudostationary phases in electrokinetic chromatography. These polymers demonstrate unique molecular weights and exhibit selectivity factors in line with free energy differences of amino acids, highlighting their potential in chromatographic separations (Yarabe, 2000).

Krafft Temperature and Enthalpy of Solution

  • The Krafft temperatures and enthalpies of solution of N-hexadecanoyl amino acid surfactants, including Sodium N-hexadecanoyl-L-valinate, have been studied, providing insights into their thermal behavior and solubility characteristics. These studies contribute to understanding the interactions in the solid state of these surfactants and their chiral effects (Ohta et al., 2003).

Self-Association and Microenvironment of Copolymers

  • Copolymers containing Sodium N-hexadecanoyl-L-valinate exhibit pronounced amphiphilic nature in aqueous solutions, forming aggregates with distinct microenvironments. This behavior is crucial for applications in drug delivery and the formation of nanostructures in solution (Dutta et al., 2009).

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Sodium N-hexadecanoyl-L-valinate . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

A paper mentions the use of a similar compound, Sodium N-(n-dodecyl-2-aminoethanoyl)-L-valinate, in the creation of a heat and pH-responsive hydrogel . This suggests potential future directions for the use of Sodium N-hexadecanoyl-L-valinate in the development of responsive materials.

properties

IUPAC Name

sodium;(2S)-2-(hexadecanoylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25;/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25);/q;+1/p-1/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGADVGDHNLQJCN-BDQAORGHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium N-hexadecanoyl-L-valinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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